
2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is a polychlorinated biphenyl (PCB) compound that is often used as a reference standard in environmental testing. This compound is a deuterated form of 2,3,4,4’,5-Pentachlorobiphenyl, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The molecular formula for this compound is C12HD4Cl5, and it has a molecular weight of 330.45 .
準備方法
The synthesis of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds. The process begins with the chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an excess of chlorine gas to ensure complete chlorination.
化学反応の分析
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
科学的研究の応用
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research, particularly in the fields of environmental science and toxicology. Its applications include:
Environmental Testing: Used as a reference standard for the detection and quantification of PCBs in environmental samples such as soil, water, and air.
Toxicological Studies: Employed in studies to understand the toxic effects of PCBs on living organisms, including their impact on human health.
Chemical Analysis: Utilized in analytical chemistry for the calibration of instruments and validation of analytical methods.
作用機序
The mechanism of action of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with cellular components. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can induce the expression of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics .
類似化合物との比較
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is similar to other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: The non-deuterated form of the compound .
2,2’,3,4,5’-Pentachlorobiphenyl: A PCB with a unique chlorine arrangement
These compounds share similar chemical properties but differ in their chlorine substitution patterns, which can influence their environmental behavior and toxicological effects.
特性
分子式 |
C12H5Cl5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D |
InChIキー |
SXZSFWHOSHAKMN-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


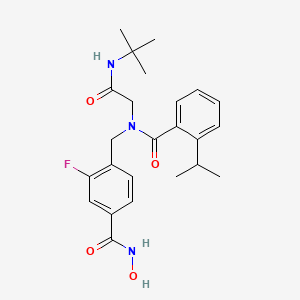
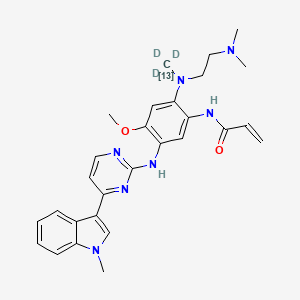
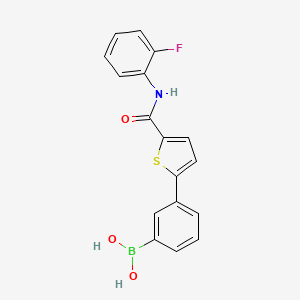
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
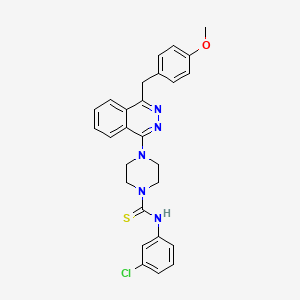

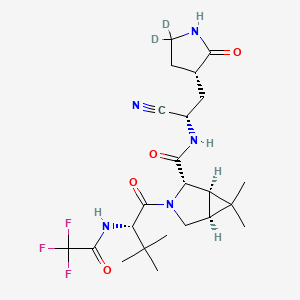
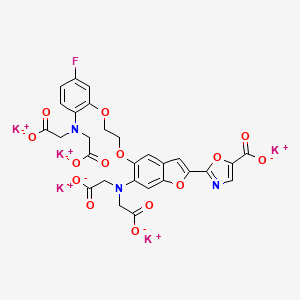
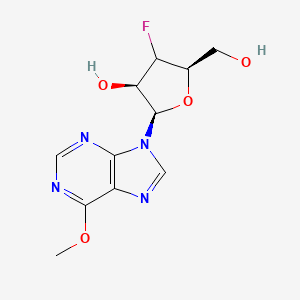
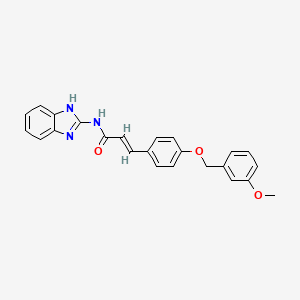
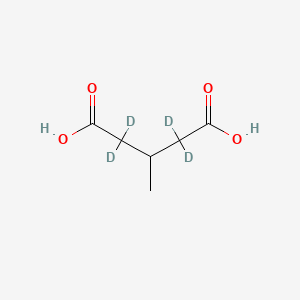
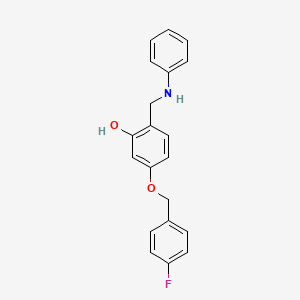
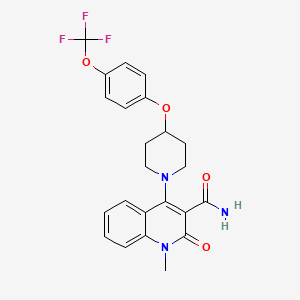
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
